BenchChemオンラインストアへようこそ!

5-Bromoquinazolin-8-ol

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

5-Bromoquinazolin-8-ol is a disubstituted quinazoline heterocycle featuring a bromine atom at the C-5 position and a free hydroxyl group at C-8 (SMILES: Oc1ccc(Br)c2cncnc12). With a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.04 g/mol, this compound serves as a versatile synthetic intermediate whose dual functional handles enable orthogonal derivatization strategies—the C-5 bromine participates in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the C-8 hydroxyl group provides a hydrogen-bond donor/acceptor motif critical for target engagement in kinase inhibitor pharmacophores.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B8403534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinazolin-8-ol
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=NC2=C1O)Br
InChIInChI=1S/C8H5BrN2O/c9-6-1-2-7(12)8-5(6)3-10-4-11-8/h1-4,12H
InChIKeyHAVRHNZPIKQCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoquinazolin-8-ol (CAS 2306263-60-3): A Positionally Defined Quinazoline Scaffold for Cross-Coupling and Medicinal Chemistry Procurement


5-Bromoquinazolin-8-ol is a disubstituted quinazoline heterocycle featuring a bromine atom at the C-5 position and a free hydroxyl group at C-8 (SMILES: Oc1ccc(Br)c2cncnc12) . With a molecular formula of C₈H₅BrN₂O and a molecular weight of 225.04 g/mol, this compound serves as a versatile synthetic intermediate whose dual functional handles enable orthogonal derivatization strategies—the C-5 bromine participates in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the C-8 hydroxyl group provides a hydrogen-bond donor/acceptor motif critical for target engagement in kinase inhibitor pharmacophores . The compound is commercially available at 98% purity from multiple suppliers, positioning it as an accessible building block for medicinal chemistry programs targeting EGFR and other kinase receptors [1].

Why 5-Bromoquinazolin-8-ol Cannot Be Interchanged with Other Bromoquinazoline or Hydroxyquinazoline Analogs


The quinazoline scaffold tolerates substitution at multiple positions (C-2, C-4, C-5, C-6, C-7, C-8), and the biological and physicochemical consequences of bromine placement are position-dependent . Moving the bromine from C-5 to C-6 alters the electronic landscape of the fused bicyclic system, as evidenced by the differential EGFR inhibitory profiles reported for 6-bromoquinazoline derivatives (IC₅₀ range: 0.53–46.6 μM across MCF-7 and SW480 cell lines) versus 5-substituted quinazoline analogs [1]. The presence of the C-8 hydroxyl group in 5-Bromoquinazolin-8-ol provides a hydrogen-bond donor (HBD count = 1) and three hydrogen-bond acceptor sites (HBA count = 3), yielding a topological polar surface area (TPSA) of 46.01 Ų and a calculated LogP of 2.0979—physicochemical parameters that are absent in 5-Bromoquinazoline (CAS 958452-00-1, HBD = 0, TPSA = 25.78 Ų) and cannot be replicated by the corresponding 8-methoxy analog . These differences directly impact solubility, passive permeability, and target-binding pharmacophore compatibility.

Quantitative Differentiation Evidence for 5-Bromoquinazolin-8-ol Versus Closest Analogs


Hydrogen-Bond Donor Capacity: 5-Bromoquinazolin-8-ol vs. 5-Bromoquinazoline

5-Bromoquinazolin-8-ol possesses one hydrogen-bond donor (the C-8 phenolic –OH) and three hydrogen-bond acceptors, whereas 5-Bromoquinazoline (CAS 958452-00-1) lacks any H-bond donor (HBD = 0) . The 8-OH group mimics the phenolic hydroxyl of tyrosine, a critical recognition element in ATP-competitive kinase inhibitor binding, and its absence in 5-Bromoquinazoline eliminates this pharmacophoric capability .

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

Bromine Position Selectivity: C-5 Bromination vs. C-6 Bromination in Quinazolin-8-ol Scaffolds

The bromination of 8-hydroxy-quinazoline with N-bromosuccinimide proceeds regioselectively at the C-5 position, yielding 5-Bromoquinazolin-8-ol as the product, according to the method of Gerson and McNeil . In contrast, quinazoline alkaloids such as pentamethylenequinazoline and peganol react with bromosuccinimide in glacial acetic acid to form the corresponding 6-bromoquinazoline derivatives, demonstrating that the C-8 hydroxyl directs electrophilic bromination to the C-5 position rather than C-6 or C-7 [1]. This positional control has synthetic consequences: 6-bromoquinazoline derivatives have been independently characterized with IC₅₀ values from 0.53 to 46.6 μM against MCF-7 and SW480 cancer cell lines, whereas the biological activity profile of C-5 brominated analogs remains distinct and less systematically explored [2].

Regioselective synthesis Structure-activity relationship Cross-coupling

Dual Functional Handle Advantage: Orthogonal Reactivity of C-5 Br and C-8 OH vs. Monofunctional Analogs

5-Bromoquinazolin-8-ol provides two chemically orthogonal reactive sites: the C-5 bromine is competent in palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl/heteroaryl boronic acids, while the C-8 hydroxyl can be independently functionalized via O-alkylation, acylation, or sulfonation . This contrasts with 5-Bromoquinazoline, which lacks the hydroxyl handle, and with Quinazolin-8-ol (CAS 7557-02-0), which lacks the bromine coupling site. In the one-pot sequential synthesis protocol reported by Sharma et al. (Synthetic Communications, 2020), quinazolin-8-ol derivatives were elaborated via sequential Suzuki-Miyaura coupling using SiliaCat® DPP-Pd heterogeneous catalyst, demonstrating the synthetic utility of the brominated quinazolin-8-ol scaffold for generating diverse libraries [1]. The 5-bromo-8-hydroxy substitution pattern is also found in advanced intermediates such as 1-(5-Bromoquinazolin-8-yl)dihydropyrimidine-2,4(1H,3H)-dione (CAS 2925070-07-9), confirming that the C-8 oxygen serves as a linkage point for constructing more complex bioactive molecules .

Synthetic methodology Divergent derivatization Medicinal chemistry building blocks

Physicochemical Property Differentiation: LogP, TPSA, and Rotatable Bonds vs. 5-Bromo-8-methoxyquinazoline

5-Bromoquinazolin-8-ol has a calculated LogP of 2.0979 and TPSA of 46.01 Ų, with zero rotatable bonds, reflecting a compact, rigid scaffold . Its 8-methoxy analog, 5-Bromo-8-methoxyquinazoline (CAS 1219130-47-8), has a higher molecular weight (239.07 vs. 225.04 g/mol), one rotatable bond (the methoxy methyl group), and lacks a hydrogen-bond donor (HBD = 0), which alters its permeability and solubility profile . The LogP of 5-Bromo-8-methoxyquinazoline is not publicly reported with the same methodology, but methylation of the phenolic –OH typically increases LogP by approximately 0.5–0.7 log units, reducing aqueous solubility. The TPSA of 46.01 Ų for both 5-Bromoquinazolin-8-ol and 5-Bromo-2-chloroquinazolin-8-ol (CAS 953040-03-4, LogP 2.7513) demonstrates that additional halogen substitution at C-2 increases lipophilicity without changing polar surface area, providing a tunable property axis [1].

Drug-likeness Physicochemical profiling Lead optimization

Recommended Procurement and Application Scenarios for 5-Bromoquinazolin-8-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring an ATP-Mimetic 8-OH Pharmacophore

Medicinal chemistry teams designing ATP-competitive kinase inhibitors should select 5-Bromoquinazolin-8-ol when the target pharmacophore model requires a hydrogen-bond donor at the position equivalent to the tyrosine phenolic –OH in the kinase active site. Unlike 5-Bromoquinazoline (HBD = 0) or 5-Bromo-8-methoxyquinazoline (HBD = 0), only the 8-hydroxy analog provides this donor functionality while retaining the C-5 bromine for subsequent Suzuki-Miyaura diversification . The quinazoline core is a validated scaffold for EGFR, VEGFR, and PDK1 inhibition, and the 8-OH motif appears in advanced leads such as NCB-0846, a TNIK inhibitor bearing a quinazolin-8-yloxy moiety [1].

Divergent Library Synthesis via Sequential C-5 Cross-Coupling and C-8 Functionalization

For parallel synthesis or DNA-encoded library (DEL) construction, 5-Bromoquinazolin-8-ol enables a two-step diversification sequence: first, Pd-catalyzed Suzuki-Miyaura coupling at C-5 to introduce aryl/heteroaryl diversity, followed by O-functionalization at C-8 (alkylation, acylation, or sulfamoylation). This orthogonal reactivity is not achievable with 5-Bromoquinazoline (no C-8 handle) or Quinazolin-8-ol (no C-5 handle) . The one-pot sequential synthesis methodology reported by Sharma et al. (2020) using SiliaCat® DPP-Pd heterogeneous catalyst validates the compatibility of the quinazolin-8-ol scaffold with efficient library production protocols [1].

Regioselective C-5 Arylation for Structure-Activity Relationship (SAR) Studies

When a research program has established that C-5 aryl/heteroaryl substitution modulates target potency but C-6 or C-7 substitution is detrimental (as observed in certain 6-bromoquinazoline EGFR inhibitor series where IC₅₀ values span two orders of magnitude from 0.53 to 46.6 μM), 5-Bromoquinazolin-8-ol provides a regiospecifically brominated starting material . The Gerson and McNeil bromination protocol ensures that the bromine is installed exclusively at C-5, avoiding isomeric mixtures that would confound SAR interpretation [1].

Physicochemical Property Optimization in Lead Series with Constrained TPSA and LogP Requirements

For projects operating under strict physicochemical guidelines (e.g., TPSA < 60 Ų, LogP 2–3 for CNS or oral drug space), 5-Bromoquinazolin-8-ol (TPSA = 46.01 Ų, LogP = 2.10) offers a more favorable profile than the 2-chloro-5-bromo analog (LogP = 2.75) or higher molecular weight dibromo analogs . The absence of rotatable bonds (Rotatable_Bonds = 0) contributes to a low entropic penalty upon target binding, a desirable feature in fragment-based drug discovery [1].

Quote Request

Request a Quote for 5-Bromoquinazolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.